Ribavirin elaidate is a synthetic compound derived from ribavirin, a broad-spectrum antiviral medication. Ribavirin elaidate is classified as a small molecule and is currently under investigational status, with no approved therapeutic uses as of now. The compound's chemical formula is , and its structure includes a ribofuranosyl moiety linked to an elaidic acid ester. Ribavirin itself is known for its effectiveness against various viral infections, particularly in combination therapies for hepatitis C and respiratory syncytial virus.
Ribavirin elaidate can be synthesized through various methods, primarily focusing on the glycosylation of ribavirin with elaidic acid. The synthesis involves the following steps:
The molecular structure of ribavirin elaidate can be described by its IUPAC name:
Key structural features include:
Ribavirin elaidate undergoes several chemical reactions typical for compounds containing ester bonds and triazole rings:
These reactions are crucial for understanding the compound's stability and potential modifications for enhanced biological activity.
The mechanism of action for ribavirin elaidate is closely related to that of ribavirin. It is believed to inhibit viral replication through several pathways:
Ribavirin elaidate exhibits several notable physical and chemical properties:
These properties are critical in determining the bioavailability and pharmacokinetics of ribavirin elaidate.
Ribavirin elaidate is primarily investigated for its potential applications in antiviral therapies due to its structural similarity to ribavirin. Research focuses on:
Ribavirin elaidate is a structurally modified prodrug derivative of ribavirin, where elaidic acid (the trans isomer of oleic acid) is esterified to the ribavirin molecule. Retrosynthetic deconstruction reveals two primary synthons: (i) the ribavirin nucleoside core, and (ii) activated elaidic acid. The critical disconnection occurs at the ester bond between ribavirin’s 5′-hydroxyl group and the carboxyl group of elaidic acid. This approach necessitates selective acylation of the primary alcohol in ribavirin while preserving the integrity of its triazole carboxamide functionality and the trans-alkene configuration of elaidic acid. A secondary disconnection involves the de novo synthesis of ribavirin itself, typically via enzymatic transglycosylation or classical chemical glycosylation methods [3].
The esterification demands precise activation of the carboxylic acid group of elaidic acid due to steric hindrance from its C9 alkene and long alkyl chain. Computational modeling suggests N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as optimal coupling reagents, minimizing cis-trans isomerization risks. Protecting groups for ribavirin (e.g., silyl ethers at the 2′ and 3′ positions) may be employed to ensure regioselectivity at the 5′-OH, though they introduce additional deprotection steps [2].
Table 1: Retrosynthetic Disconnection Strategy for Ribavirin Elaidate
| Synthon Level | Key Components | Activation Method | Coupling Conditions |
|---|---|---|---|
| Level 1 (Ester) | Ribavirin (protected), Elaidic acid | DCC/DMAP, EDC/HOBt | Anhydrous DMF, 0°C → RT, N₂ atm |
| Level 2 (Nucleoside) | 1,2,4-Triazole-3-carboxamide, Ribose | Enzymatic transglycosylation | AhPNP, 7-methylguanosine donor |
The ribavirin core can be synthesized via purine nucleoside phosphorylase (PNP)-catalyzed transglycosylation, leveraging enzymes like Aeromonas hydrophila PNP (AhPNP). This method uses 7-methylguanosine iodide as a ribose donor and 1,2,4-triazole-3-carboxamide as the base acceptor. AhPNP demonstrates broad substrate tolerance, enabling regioselective ribosylation at N1 of the triazole ring. Reported conversions reach 49–67% under optimized conditions (pH 7.5, 50°C), outperforming traditional chemical glycosylation in stereoselectivity and eliminating the need for protecting groups [3]. Key advantages include:
Following ribavirin isolation, elaidate conjugation proceeds via carbodiimide-mediated Steglich esterification:
This method achieves >85% acylation yield with <2% isomerization to oleate (cis isomer). Alternative approaches like acyl chlorides are avoided due to their propensity for alkene degradation [2].
Table 2: Comparison of Ribavirin Synthesis Methods
| Method | Catalyst/Reagent | Yield | Anomeric Purity | Key Limitation |
|---|---|---|---|---|
| Enzymatic (AhPNP) | 7-methylguanosine, AhPNP | 49–67% | β-only | Donor synthesis complexity |
| Chemical Glycosylation | Peracetylated ribose, BF₃·Et₂O | 35–83% | β:α = 9:1 | High T (°C), protection required |
Ribavirin elaidate’s lipophilicity (logP ≈ 4.2 vs. ribavirin’s logP ≈ −1.5) complicates isolation. Key challenges include:
Countermeasures:
Structural confirmation employs orthogonal analytical techniques:
Table 3: Spectral Assignments for Ribavirin Elaidate
| Technique | Key Signal | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 5.35 (m, 2H) | -CH=CH- (trans alkene) |
| 13C NMR | δ 171.8, 166.5 | Ester C=O, Amide C=O |
| FTIR | 965 cm⁻¹ | trans alkene out-of-plane bend |
| HPLC-UV | tᵣ = 18.2 min (220 nm) | Purity assessment (>98%) |
The trans configuration is validated via the characteristic alkene ¹H-¹H coupling constant (J = 15.8 Hz) and FTIR absorption at 965 cm⁻¹. No detectable signals for oleate (J = 10.2 Hz) confirm geometric purity [2] [3].
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